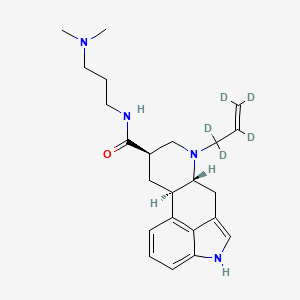

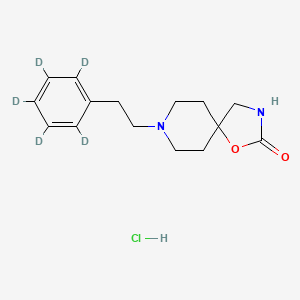

Fenspiride-d5 Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Fenspiride-d5 Hydrochloride is a labeled Fenspiride . It’s a bronchodilator with anti-inflammatory properties . It inhibits mucus secretion and reduces the release of tachykinins at a prejunctional level by its anti-muscarinic action . It may also be an antagonist at α adrenergic and histamine receptors .

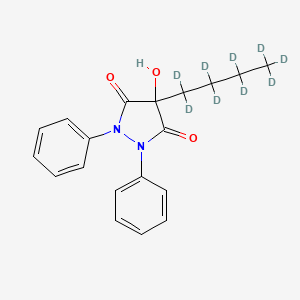

Molecular Structure Analysis

The molecular formula of Fenspiride-d5 Hydrochloride is C15H15D5N2O2 . The molecular weight is 265.36 . The SMILES representation is [2H]C1=C([2H])C([2H])=C([2H])C([2H])=C1CCN2CCC3(OC(NC3)=O)CC2 .Chemical Reactions Analysis

Fenspiride-d5 Hydrochloride is known to inhibit phosphodiesterase 3 (PDE3), phosphodiesterase 4 (PDE4), and phosphodiesterase 5 (PDE5) activities .Physical And Chemical Properties Analysis

Fenspiride-d5 Hydrochloride is a white to off-white solid . Its isotopic enrichment is ≥ 98.0% .Scientific Research Applications

- Fenspiride-d5 Hydrochloride is a derivative of Fenspiride, which is known for its bronchodilator properties. It acts by relaxing the smooth muscles in the airways, making it useful in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Studies have explored its efficacy in improving lung function and reducing bronchospasms .

- Research has indicated that Fenspiride-d5 Hydrochloride possesses anti-inflammatory properties. It may modulate immune responses and inhibit the release of pro-inflammatory cytokines. These effects could be beneficial in managing inflammatory lung diseases .

- Fenspiride-d5 Hydrochloride has been investigated for its mucolytic activity. It may help break down mucus and improve its clearance from the airways. This property could be relevant in conditions like chronic bronchitis and cystic fibrosis .

- Antioxidants play a crucial role in protecting cells from oxidative damage. Some studies suggest that Fenspiride-d5 Hydrochloride exhibits antioxidant effects, which could contribute to overall lung health and reduce oxidative stress .

- Beyond its respiratory effects, Fenspiride-d5 Hydrochloride has been explored for its potential neuroprotective properties. It may enhance neuronal survival and protect against neurodegenerative conditions. However, further research is needed in this area .

- Preliminary studies have hinted at cardiovascular effects of Fenspiride-d5 Hydrochloride. It may influence blood flow and vascular tone, although more research is required to fully understand its impact on the cardiovascular system .

Bronchodilator Activity

Anti-Inflammatory Effects

Mucolytic Activity

Antioxidant Potential

Neuroprotective Properties

Cardiovascular Effects

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

8-[2-(2,3,4,5,6-pentadeuteriophenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2.ClH/c18-14-16-12-15(19-14)7-10-17(11-8-15)9-6-13-4-2-1-3-5-13;/h1-5H,6-12H2,(H,16,18);1H/i1D,2D,3D,4D,5D; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIKFLLIUPUVONI-GWVWGMRQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CNC(=O)O2)CCC3=CC=CC=C3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CCN2CCC3(CC2)CNC(=O)O3)[2H])[2H].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.82 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fenspiride-d5 Hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl [1-(benzyloxy)-2-oxoazetidin-3-yl]carbamate](/img/structure/B565452.png)

![3-[[2-(Aminocarbonyl)hydrazinylidene]methyl]-4,4,4-trifluoro-2-butenoic acid ethyl ester](/img/structure/B565459.png)